Home > Products > Screening Compounds P74953 > Ormeloxifene hydrochloride, cis-
Ormeloxifene hydrochloride, cis- - 51423-19-9

Ormeloxifene hydrochloride, cis-

Catalog Number: EVT-3465318
CAS Number: 51423-19-9
Molecular Formula: C30H36ClNO3
Molecular Weight: 494.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ormeloxifene hydrochloride is synthesized through various chemical processes, with significant research dedicated to optimizing its production. The compound can be obtained from pharmaceutical suppliers or synthesized in laboratory settings using established methods .

Classification
  • Type: Selective Estrogen Receptor Modulator
  • Chemical Formula: C20_{20}H23_{23}ClO3_{3}
  • CAS Number: 51423-19-9
Synthesis Analysis

The synthesis of ormeloxifene hydrochloride involves multiple steps and can be achieved through various methods:

Methods

  1. Grignard Reaction: This method utilizes the Grignard reagent to form the desired chroman structure.
  2. Fractional Crystallization: A common technique for separating the two enantiomers of ormeloxifene from its di-p-toluoyl tartarate salts.
  3. High-Performance Liquid Chromatography (HPLC): Employed for chiral separation to ensure the purity of the enantiomers .

Technical Details

  • The synthesis typically starts with the preparation of 7-methoxy-2,2-dimethyl-3-phenylchromene, followed by alkylation reactions.
  • Conditions such as temperature control (0 °C to 60 °C) and reaction times (2 to 24 hours) are critical for optimizing yields .
  • The final product is purified using crystallization techniques to meet pharmacopoeial standards.
Molecular Structure Analysis

Structure

Ormeloxifene hydrochloride has a complex molecular structure characterized by a chromene backbone with various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 348.85 g/mol
  • Melting Point: Approximately 242-244 °C .
  • The structure includes a methoxy group and a hydroxyl group, which are essential for its interaction with estrogen receptors.
Chemical Reactions Analysis

Ormeloxifene hydrochloride undergoes several types of chemical reactions:

Types of Reactions

  1. Oxidation: Commonly involves agents like potassium permanganate.
  2. Reduction: Uses reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Typically involves nucleophilic substitution with reagents like sodium hydroxide.

Technical Details

The reactions can yield various derivatives depending on the specific conditions and reagents used. For example:

  • Oxidation may lead to hydroxylated derivatives.
  • Reduction can produce dehydroxylated forms .
Mechanism of Action

The mechanism of action of ormeloxifene hydrochloride involves its interaction with estrogen receptors:

Process

Ormeloxifene exhibits both estrogenic and anti-estrogenic activities:

  • In certain tissues (e.g., bones), it acts as an estrogen agonist, promoting beneficial effects such as bone density maintenance.
  • In other tissues (e.g., uterus and breasts), it acts as an antagonist, inhibiting cellular proliferation and reducing the risk of hormone-dependent cancers.

Data

The compound's contraceptive effect is primarily due to its ability to inhibit endometrial receptivity, thereby preventing implantation of a fertilized egg. Its pharmacokinetics indicate an elimination half-life of approximately seven days, allowing for weekly dosing regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Ormeloxifene hydrochloride is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It participates in typical organic reactions such as oxidation and substitution without significant degradation .
Applications

Ormeloxifene hydrochloride has significant scientific applications:

  1. Contraceptive Use: As a non-steroidal oral contraceptive agent, it provides an alternative to hormonal contraceptives.
  2. Cancer Research: Emerging studies suggest potential anti-cancer properties due to its selective modulation of estrogen receptors, particularly in breast cancer models .
  3. Bone Health: Its estrogenic effects on bone tissue make it a candidate for further investigation in osteoporosis treatments.
Pharmacological Mechanisms of Action

Selective Estrogen Receptor Modulation (SERM) Activity

Ormeloxifene hydrochloride (cis-configuration) is a non-steroidal, racemic selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic or anti-estrogenic effects. Its trans-isomer is pharmacologically active, while the cis-form contributes to its binding profile [3] [8]. As a type-1 SERM, it binds estrogen receptors (ERs) with high affinity, triggering conformational changes that alter co-activator recruitment and downstream gene expression [2] [7].

Estrogen Receptor Alpha (ERα) Antagonism in Reproductive Tissues

Ormeloxifene acts as a potent ERα antagonist in reproductive tissues. In the endometrium, it suppresses estrogen-dependent proliferation by blocking ERα-mediated transcriptional activity. This occurs through:

  • Competitive ERα binding: Ormeloxifene displaces endogenous estradiol (Kd = 13.90 × 10−6), inhibiting estrogen-responsive genes like VEGF and EGFR [1] [2].
  • Epigenetic modulation: It downregulates histone acetylation at ERα target promoters, reducing endometrial gland density and stromal thickness [5].
  • Anti-angiogenic effects: By suppressing VEGF, it inhibits endometrial vascularization, critical for embryo implantation [1].

In breast tissue, ormeloxifene exhibits similar ERα antagonism, blocking estrogen-induced proliferation and inducing apoptosis in cancer cells [2].

Table 1: ERα Antagonism in Reproductive Tissues

Target TissueMolecular EffectFunctional Outcome
Endometrium↓ VEGF, ↓ EGFR transcriptionReduced stromal proliferation
Breast epithelium↑ p21 expression, ↓ Cyclin D1Cell cycle arrest & apoptosis
Cervical epitheliumAltered mucin glycosylationIncreased mucus viscosity

ER Beta (ERβ) Agonism in Non-Reproductive Systems

In non-reproductive tissues, ormeloxifene functions as an ERβ agonist:

  • Bone maintenance: It mimics estrogen’s bone-protective effects by activating ERβ in osteoblasts. This upregulates TGF-β3 expression (by 2.5-fold vs. untreated controls), which suppresses osteoclast differentiation and reduces bone resorption markers (e.g., TRAP) in ovariectomized rats [7].
  • Cardiovascular system: ERβ agonism enhances nitric oxide synthase activity, improving vasodilation and reducing atherosclerosis progression in preclinical models [1] [7].
  • Neural tissues: ERβ activation promotes neuroprotective gene expression, though clinical data remains limited [2].

Table 2: ERβ Agonism in Non-Reproductive Tissues

Target TissueKey Molecular PathwayBiological Impact
Trabecular bone↑ TGF-β3, ↓ IL-6Osteoclast inhibition, BMD preservation
Vascular endothelium↑ eNOS activityImproved endothelial function
Liver↑ LDL receptor expressionReduced serum cholesterol

Anti-Progesterone Mechanisms in Endometrial Receptivity

Ormeloxifene disrupts progesterone-mediated endometrial preparation without binding progesterone receptors (PRs):

  • Suppression of decidualization: It inhibits progesterone-induced stromal differentiation and glycogen accumulation by downregulating insulin-like growth factor 1 (IGF-1) [4] [8].
  • Pinopod reduction: Ormeloxifene decreases uterine luminal epithelial pinopods (by 85% vs. controls), specialized structures essential for embryo attachment. This occurs via suppression of alkaline phosphatase activity and integrin expression [4] [6].
  • Estrogen-progesterone uncoupling: Though not a direct PR antagonist, it blunts progesterone’s effects by altering ER-PR crosstalk, delaying endometrial maturation beyond the implantation window [4].

Non-Hormonal Contraceptive Action via Embryonic Implantation Suppression

The contraceptive effect stems from dual implantation blockade:

  • Endometrial receptivity inhibition: Ormeloxifene creates an asynchronous endometrium with atrophied glands and suppressed leukemia inhibitory factor (LIF). This disrupts embryo-endometrium dialogue, preventing blastocyst adhesion [1] [6].
  • Cervical mucus alteration: It increases mucus viscosity and reduces sialic acid content, impairing sperm motility and penetration [5].
  • Non-interference with ovulation: Unlike hormonal contraceptives, it preserves hypothalamic-pituitary-ovarian axis function, follicle maturation, and ovulation [1] [4].

Table 3: Molecular Markers of Implantation Suppression

MarkerChange with OrmeloxifeneFunctional Role
LIF (Leukemia Inhibitory Factor)↓ 70%Blastocyst attachment
Integrin αvβ3↓ 90%Embryo-endometrium adhesion
Mucin-4 glycosylation↑ SialylationSperm barrier formation

Properties

CAS Number

51423-19-9

Product Name

Ormeloxifene hydrochloride, cis-

IUPAC Name

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride

Molecular Formula

C30H36ClNO3

Molecular Weight

494.1 g/mol

InChI

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1

InChI Key

ZRGUGBSQWQXLHB-OCPPCWRMSA-N

SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.